molecular formula C22H15F3O4 B3475139 8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE

8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3475139
M. Wt: 400.3 g/mol
InChI Key: KSXZSVZFFZWZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE: is a synthetic organic compound belonging to the class of benzo[c]chromenes. This compound is characterized by the presence of a methoxy group at the 8th position and a trifluoromethylphenylmethoxy group at the 3rd position on the benzo[c]chromene core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE is unique due to the presence of the trifluoromethylphenylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3O4/c1-27-15-5-7-17-18-8-6-16(11-20(18)29-21(26)19(17)10-15)28-12-13-3-2-4-14(9-13)22(23,24)25/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZSVZFFZWZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 6
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8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE

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